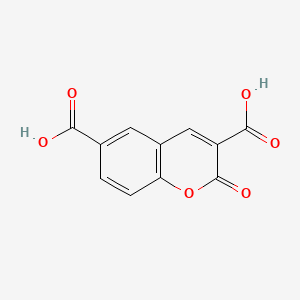![molecular formula C14H15N3O B14727640 (NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine CAS No. 6339-92-0](/img/structure/B14727640.png)
(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a pyridinylmethylidene group, culminating in a hydroxylamine moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-pyridylhydroxylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dimethylamino and pyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which (NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridinyl and hydroxylamine moieties can engage in coordination with metal ions or other functional groups. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(dimethylamino)phenyl acrylate: Shares the dimethylamino group and phenyl ring but differs in the acrylate moiety.
4-(dimethylamino)pyridine: Contains the dimethylamino and pyridine groups but lacks the phenyl and hydroxylamine components.
Uniqueness
(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the dimethylamino and hydroxylamine groups allows for diverse chemical transformations and interactions, setting it apart from similar compounds.
Propiedades
Número CAS |
6339-92-0 |
|---|---|
Fórmula molecular |
C14H15N3O |
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine |
InChI |
InChI=1S/C14H15N3O/c1-17(2)13-5-3-11(4-6-13)14(16-18)12-7-9-15-10-8-12/h3-10,18H,1-2H3/b16-14+ |
Clave InChI |
PFZXNNHZYKESCG-JQIJEIRASA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C(=N\O)/C2=CC=NC=C2 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=NO)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol](/img/structure/B14727565.png)

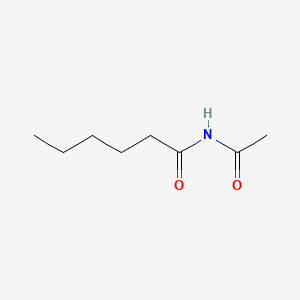

![1-[(2-Aminoethyl)sulfanyl]propan-2-ol](/img/structure/B14727582.png)
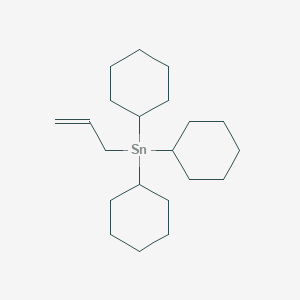
![2-[Hydroxy-(4-hydroxyphenyl)methyl]phenol](/img/structure/B14727585.png)
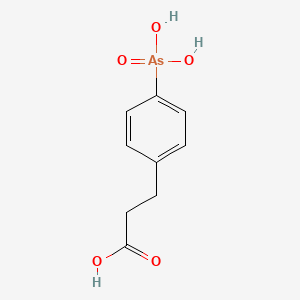
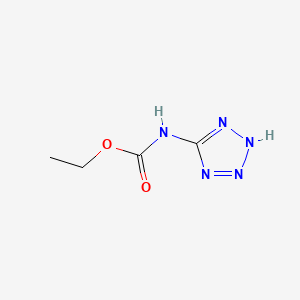

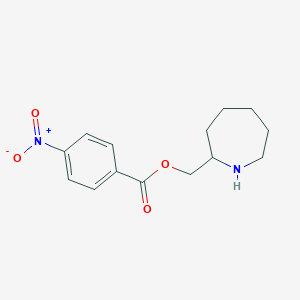
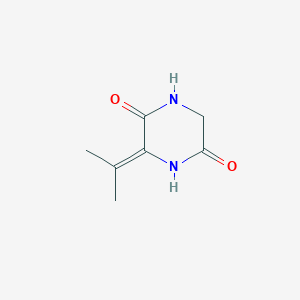
![N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine](/img/structure/B14727633.png)
